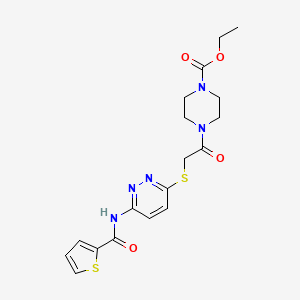

Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

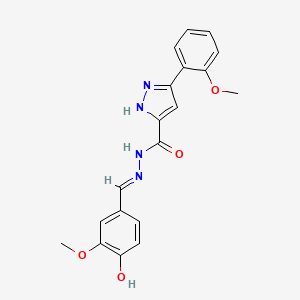

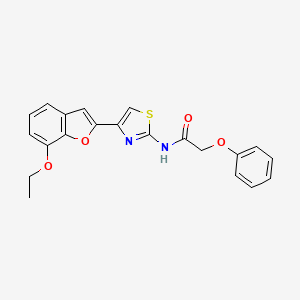

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyridazin ring, and a piperazine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridazin is a six-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms. The specific arrangement of these rings and other groups in the molecule contributes to its unique properties.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to Ethyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, have been utilized in the synthesis of various compounds with potential biological activities. These include antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry and drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity

- Similarly structured compounds have been shown to possess significant antimicrobial activity. This is seen in the synthesis and biological evaluation of novel compounds derived from the ethyl piperazine-1-carboxylate core structure, suggesting their potential use in combating microbial infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antimycobacterial Activity

- Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include similar structural motifs, indicates their considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This underscores the potential of such compounds in the development of new antimycobacterial agents (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

Antioxidant Activity

- Compounds with a related structure have shown remarkable antioxidant activity, suggesting their possible use in developing therapies against oxidative stress-related diseases (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Inhibitory Activities Against Mycobacterium tuberculosis

- Thiazole-aminopiperidine hybrid analogues, which share structural similarities, have demonstrated significant inhibitory activities against Mycobacterium tuberculosis, highlighting their potential in tuberculosis therapy (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Vasodilation Properties

- Some compounds structurally similar to this compound have been investigated for their potential vasodilation properties, suggesting their application in cardiovascular therapies (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Analgesic and Antiparkinsonian Activities

- Research on substituted pyridine derivatives, which are structurally related, has shown that many of these compounds have good analgesic and antiparkinsonian activities. This opens up possibilities for their use in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Inhibition of Mycobacterium tuberculosis DNA Gyrase

- Benzofuran and benzo[d]isothiazole derivatives, which include similar piperazine motifs, have been found effective in inhibiting Mycobacterium tuberculosis DNA gyrase, indicating their potential as antitubercular agents (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures.

Direcciones Futuras

Thiophene and its substituted derivatives, which are components of this compound, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

ethyl 4-[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(24)12-29-15-6-5-14(20-21-15)19-17(25)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZSBNNJZCRTIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2402576.png)

![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)

![5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2402585.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)